2-Propoxynaphthalene
Overview
Description
Synthesis Analysis
The synthesis of organic compounds similar to 2-Propoxynaphthalene often involves complex chemical reactions. For example, the synthesis of 1,3-Dihydroxynaphthalene includes methods such as alkaline fusion and photocatalytic oxidation in aqueous nano-TiO2 suspension, highlighting the diverse synthetic routes available for naphthalene derivatives (Zhang You-lan, 2005).
Molecular Structure Analysis
The molecular structure of organic compounds like this compound is crucial for understanding their chemical behavior. Advanced computational and analytical techniques, such as quantum chemical methods, have been employed to study the structural aspects and antioxidant properties of polyphenolic compounds, which share a complexity similar to that of this compound (Leopoldini et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of organic molecules closely related to this compound, such as the reactivity of methylene- and alkylidenecyclopropane derivatives, demonstrate the significant impact of molecular structure on chemical behavior (Pellissier, 2014). This research provides insights into how the presence of certain functional groups and the overall structure influence reactivity and stability.
Physical Properties Analysis
The physical properties of organic compounds, including those similar to this compound, are often determined by their molecular structure. Studies on the synthesis, structures, and properties of fluorinated graphene, for example, highlight the relationship between molecular structure and physical properties such as thermal and chemical stability, which are relevant for understanding the physical characteristics of this compound derivatives (Feng et al., 2016).
Chemical Properties Analysis
The chemical properties of compounds like this compound can be explored through studies on similar molecules. For instance, the analysis of the synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives offers insights into the chemical behavior and potential applications of naphthalene derivatives, underscoring the impact of structural features on chemical properties (Pellissier, 2014).
Scientific Research Applications
Matrix-Assisted Laser Desorption/Ionization (MALDI) Experiments : 2,7-Dimethoxynaphthalene (DMN), a related compound, has been used as a matrix in MALDI experiments to investigate the structure of polymetallic porphyrins (Aiello et al., 2004).
Photochemical Syntheses : In photochemical syntheses, 2-Propoxynaphthalene can be employed to produce deoxybenzoin derivatives after hydrolysis (Teitei et al., 1975).
Acylation on Polymorph C of Beta (ITQ-17) : 2-Methoxynaphthalene, another related compound, can be acylated on polymorph C of Beta (ITQ-17) to produce derivatives like 2-acetylmethoxynaphthalene (2-AMN) and 1-acetylmethoxynaphthalene (1-AMN) (Botella et al., 2003).
Synthesis of 2,6-Dimethoxynaphthalene : This compound is synthesized from 2,6-dihydroxynaphthalene, yielding a white crystal with over 99% purity, suggesting potential for chemical synthesis applications (W. Dong-sheng, 2004).
Molecular Abacus Construction : The 2:1 complex between cyclobis(paraquat-p-phenylene) tetracationic cyclophane and 1,5-dimethoxynaphthalene has been designed for molecular abacus construction (Reddington et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a product of the williamson ether synthesis , a reaction that involves the formation of an ether from an organohalide and a deprotonated alcohol . This suggests that the targets could be biological molecules that interact with ethers.
Mode of Action
Based on its synthesis, it can be inferred that it might interact with its targets through nucleophilic substitution, a characteristic mechanism of the williamson ether synthesis . In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of 2-Propoxynaphthalene is limited. Its molecular weight (18625 g/mol) and structure suggest that it might have good bioavailability The compound’s ether group could potentially enhance its solubility, facilitating absorption and distribution
properties
IUPAC Name |
2-propoxynaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXFDEKTELCPNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00287955 | |
Record name | 2-Propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19718-45-7 | |
Record name | 2-Propoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00287955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Naphthyl propyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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